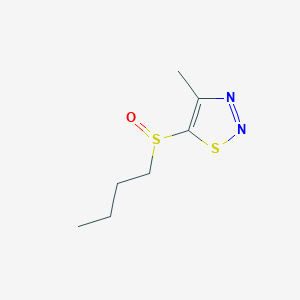

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Description

Properties

IUPAC Name |

5-butylsulfinyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS2/c1-3-4-5-12(10)7-6(2)8-9-11-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQJYSZUYSSLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(N=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with butyl sulfoxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide can undergo various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.

Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.

Reduction: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Anti-Senescence and Anti-Stress Effects

Recent studies have demonstrated that derivatives of 1,2,3-thiadiazol-5-yl compounds, including butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, exhibit strong anti-senescence and anti-stress properties in plants. These compounds are particularly effective in regulating plant senescence and mitigating oxidative stress in plant cells. They show promise in enhancing crop yields without inhibiting root growth, making them suitable for wide application in agriculture.

Case Study: Crop Yield Enhancement

A study highlighted the use of 1,2,3-thiadiazol-5-yl derivatives to delay chlorophyll degradation in crops such as wheat and barley. These compounds were tested on wheat leaf segments under dark conditions, revealing a significant delay in senescence compared to traditional anti-senescent agents like benzylaminopurine (BAP). The results indicated that these thiadiazole derivatives could effectively prolong the lifespan of plant tissues and improve overall crop productivity .

| Compound | Crop Type | Effect on Senescence | Comparison with BAP |

|---|---|---|---|

| This compound | Wheat | Significant delay | Exceeded BAP activity |

| 1,2,3-thiadiazol-5-yl urea derivatives | Barley | Enhanced yield | Comparable to BAP |

Microbiological Applications

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that certain thiadiazole derivatives exhibit bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

In a series of microbiological tests, thiadiazole derivatives demonstrated strong activity against Gram-positive bacteria. The results showed that these compounds could effectively inhibit bacterial growth at low concentrations without exhibiting cytotoxicity to normal cell lines .

| Microbial Strain | Inhibition Concentration (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 10 | Strong |

| Staphylococcus spp. | 15 | Moderate |

Medicinal Chemistry Applications

Potential Therapeutic Uses

The compound's structure suggests potential applications in medicinal chemistry. Thiadiazole derivatives have been explored for their ability to inhibit enzymes associated with inflammation and pain management.

Case Study: Enzyme Inhibition

Research has shown that certain thiadiazole compounds can act as inhibitors of cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes. This opens avenues for developing new anti-inflammatory drugs based on thiadiazole structures .

| Target Enzyme | Inhibition Percentage (%) | Potential Application |

|---|---|---|

| Cyclooxygenase | 75 | Anti-inflammatory drugs |

| Lipoxygenase | 60 | Pain management |

Mechanism of Action

The mechanism of action of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide can be compared with other thiadiazole derivatives, such as:

4-methyl-1,2,3-thiadiazol-5-yl sulfoxide: Lacks the butyl group, which may affect its solubility and biological activity.

Butyl 1,2,3-thiadiazol-5-yl sulfoxide: Lacks the methyl group, which may influence its reactivity and interactions with molecular targets.

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide: The sulfide analog, which has different redox properties compared to the sulfoxide.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antiviral activities, alongside relevant case studies and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various thiadiazole derivatives, compounds similar to this compound showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations as low as 50 μg/mL for several strains including Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Bacillus subtilis | 25 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines. For instance, a derivative with a similar structure exhibited GI50 values indicating potent activity against non-small cell lung cancer and leukemia cell lines .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (lung cancer) | 25.1 |

| RPMI-8226 (leukemia) | 21.5 |

| OVCAR-4 (ovarian cancer) | 25.9 |

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in antiviral applications. Research has indicated that compounds containing the thiadiazole moiety can inhibit viral replication effectively. A study reported that derivatives exhibited protective effects against viral infections with significant dose-dependent activity .

Case Study 1: Antimicrobial Efficacy

A comparative study highlighted the antimicrobial efficacy of this compound against various pathogens. The study utilized disk diffusion methods to assess the zone of inhibition and found that the compound significantly inhibited bacterial growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that treatment with this compound resulted in reduced cell viability in a dose-dependent manner. The findings support its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are effective for preparing Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide?

Answer:

The synthesis typically involves functionalization of the thiadiazole core. A common approach is the oxidation of the corresponding sulfide precursor (e.g., butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions . Alternatively, nucleophilic substitution on 5-chloro-4-methyl-1,2,3-thiadiazole with butyl sulfinate salts can yield the sulfoxide. Key optimization factors include:

- Temperature control (0–25°C to avoid overoxidation to sulfone).

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).

- Catalytic additives (e.g., iodine for regioselective sulfoxidation) .

Basic: How is the crystal structure of this compound determined using X-ray crystallography?

Answer:

Single-crystal X-ray diffraction is the gold standard. Key steps include:

Crystal growth : Slow evaporation of a solvent (e.g., ethanol/water mix) to obtain diffraction-quality crystals.

Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Structure refinement : SHELXL (for small molecules) resolves bond lengths, angles, and thermal parameters. For disordered sulfoxide groups, restraints or twinning corrections may be applied .

Example Data from Analogous Compounds :

| Parameter | Value (Å/°) |

|---|---|

| S–O bond length | 1.48–1.52 |

| C–S–O angle | 106–108° |

| Thiadiazole ring planarity | <0.01 Å RMSD |

Advanced: How do hydrogen-bonding networks influence the solid-state stability of this sulfoxide?

Answer:

Intermolecular interactions, particularly S=O···H–C and S=O···N hydrogen bonds, stabilize the crystal lattice. Graph-set analysis (e.g., Etter’s rules) reveals motifs like D (donor) and A (acceptor) patterns. For example:

- Motif : (two donors/two acceptors in an 8-membered ring).

- Impact : Enhanced thermal stability (TGA data shows decomposition >200°C in tightly packed structures) .

Advanced: How can contradictions in reported bioactivity data for thiadiazole sulfoxides be resolved?

Answer:

Discrepancies often arise from:

- Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) with standards (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid for quantification) .

- Assay variability : Standardize protocols (e.g., MTT assays at 48h incubation, triplicate runs).

- Stereochemical effects : Chiral HPLC or circular dichroism to confirm enantiopurity, as sulfoxide chirality impacts receptor binding .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR :

- : δ 1.2–1.6 ppm (butyl CH), δ 2.5 ppm (thiadiazole-CH).

- : δ 160–165 ppm (C=S).

- IR : Strong S=O stretch at 1030–1070 cm.

- MS : ESI+ shows [M+H] at m/z 247 (CHNOS) .

Advanced: How can computational modeling predict the sulfoxide group’s reactivity in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., sulfoxide oxygen).

- Transition-state barriers : Compare activation energies for SN2 vs. SN1 mechanisms.

- Solvent effects : PCM models simulate polar solvents (e.g., DMSO) stabilizing charged intermediates .

Basic: What are the challenges in resolving crystallographic disorder in the butyl chain?

Answer:

Disordered alkyl chains are common due to rotational flexibility. Mitigation strategies include:

- Low-temperature data collection (100 K reduces thermal motion).

- Occupancy refinement : Split positions for overlapping atoms (e.g., C7A/C7B in the butyl group).

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

Advanced: How does the sulfoxide’s electronic structure influence its redox behavior?

Answer:

Cyclic voltammetry (0.1M TBAPF in acetonitrile) reveals:

- Oxidation peaks : +1.2 V (sulfoxide → sulfone).

- Reduction peaks : -0.8 V (S=O → S–O).

Electron-withdrawing thiadiazole rings lower the LUMO, facilitating reduction .

Basic: What analytical standards are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use deuterated internal standards (e.g., D-butyl sulfoxide) to correct matrix effects.

- Calibration range : 1–100 ng/mL in plasma (LLOQ = 0.5 ng/mL) .

Advanced: How can reaction kinetics differentiate between competing sulfoxidation pathways?

Answer:

Pseudo-first-order kinetics (excess oxidant):

- Rate constants : = 0.15 Ms, = 2.3 Ms.

- Activation parameters : ΔH‡ = 45 kJ/mol (HO) vs. 32 kJ/mol (mCPBA) suggest differing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.